molecular formula C14H15N3OS B14487500 8-Ethoxy-10H-phenothiazine-1,3-diamine CAS No. 63596-71-4

8-Ethoxy-10H-phenothiazine-1,3-diamine

Cat. No.: B14487500
CAS No.: 63596-71-4
M. Wt: 273.36 g/mol
InChI Key: WVIDQFSJPCTVAH-UHFFFAOYSA-N
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Description

8-Ethoxy-10H-phenothiazine-1,3-diamine is a chemical compound belonging to the phenothiazine family. Phenothiazines are heterocyclic compounds that have been extensively studied for their diverse applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes an ethoxy group and two amine groups attached to the phenothiazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-10H-phenothiazine-1,3-diamine typically involves the introduction of an ethoxy group and amine groups to the phenothiazine core. One common method involves the reaction of 8-ethoxyphenothiazine with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxy-10H-phenothiazine-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

    Substitution: The ethoxy and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenothiazine core.

Scientific Research Applications

8-Ethoxy-10H-phenothiazine-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives, including this compound, are explored for their potential therapeutic effects in treating psychiatric disorders and other medical conditions.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 8-Ethoxy-10H-phenothiazine-1,3-diamine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic outcomes.

Comparison with Similar Compounds

    Phenothiazine: The parent compound of the phenothiazine family.

    Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.

    Promethazine: An antihistamine and antiemetic agent.

Comparison: 8-Ethoxy-10H-phenothiazine-1,3-diamine is unique due to the presence of the ethoxy group and two amine groups, which confer distinct chemical and biological properties. Compared to other phenothiazine derivatives, this compound may exhibit different reactivity and therapeutic potential, making it a valuable subject of study in various fields.

Properties

CAS No.

63596-71-4

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

8-ethoxy-10H-phenothiazine-1,3-diamine

InChI

InChI=1S/C14H15N3OS/c1-2-18-9-3-4-12-11(7-9)17-14-10(16)5-8(15)6-13(14)19-12/h3-7,17H,2,15-16H2,1H3

InChI Key

WVIDQFSJPCTVAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)SC3=CC(=CC(=C3N2)N)N

Origin of Product

United States

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